molecular formula C9H16O2 B2402255 8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-ol CAS No. 90646-73-4

8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-ol

Cat. No. B2402255
CAS RN: 90646-73-4
M. Wt: 156.225
InChI Key: OGUSPLVPTTWVRC-UHFFFAOYSA-N
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Description

8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-ol is a chemical compound with the molecular weight of 154.21 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-ol is 1S/C9H14O2/c1-9(2)7(10)6-4-3-5-11-8(6)9/h6,8H,3-5H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-ol is a liquid at room temperature .

Scientific Research Applications

Conformational Analysis

Alcântara et al. (2006) conducted a conformational analysis of derivatives of 8-oxabicyclo[3.2.1]octan-3-ol, revealing that the pyran ring of these compounds typically adopts a chair conformation, based on NMR data and various theoretical calculations (Alcântara et al., 2006).

Synthesis of Natural Products

Tadiparthi et al. (2021) discussed the use of dimethyl‐8‐oxa‐bicyclo[3.2.1]oct‐6‐en‐3‐ol as a synthon in the synthesis of various natural products, highlighting its role in constructing multiple stereo centers during asymmetric synthesis (Tadiparthi et al., 2021).

Catalyst for Asymmetric Epoxidation

Klein and Roberts (2002) explored the use of 2,4-dimethyl-8-oxabicyclo[3.2.1]octan-3-ones as catalysts for the asymmetric epoxidation of alkenes, demonstrating their effectiveness with various substrates (Klein & Roberts, 2002).

Herbicidal Activity

Costa et al. (1999) synthesized derivatives of 8-oxabicyclo[3.2.1]oct-6-en-3-one and evaluated their herbicidal activity, finding significant inhibitory effects on the root growth of Sorghum bicolor (Costa et al., 1999).

Biological Oxidation Reactions

Azerad (2014) reviewed the oxidation reactions of 1,8-cineole, a compound related to 8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-ol, focusing on the diverse regio- and stereoselectivities obtained from this compound and its biological activities (Azerad, 2014).

Ring Expansion and New Systems

Shimo et al. (1984) demonstrated the ring expansion of chlorinated 2-oxabicyclo[4.2.0]oct-4-en-3-ones to new 2H-oxocin-2-ones, providing an example of the formation of a novel oxacyclooctatrienone system (Shimo et al., 1984).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

8,8-dimethyl-2-oxabicyclo[4.2.0]octan-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-9(2)7(10)6-4-3-5-11-8(6)9/h6-8,10H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGUSPLVPTTWVRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C2C1OCCC2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-ol

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